molecular formula C7H5FN2 B14463115 1-(Diazomethyl)-4-fluorobenzene CAS No. 73900-13-7

1-(Diazomethyl)-4-fluorobenzene

Katalognummer: B14463115
CAS-Nummer: 73900-13-7
Molekulargewicht: 136.13 g/mol
InChI-Schlüssel: BSEUQWUFTGWQPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diazomethyl)-4-fluorobenzene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Diazomethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with diazomethane. The reaction typically requires a solvent such as ether and is carried out at low temperatures to prevent the decomposition of diazomethane .

Industrial Production Methods: Industrial production of this compound often involves the use of safer and more scalable methods. One such method includes the use of diazo transfer reactions, where a diazo group is transferred to the 4-fluorobenzene ring using reagents like tosyl azide in the presence of a base .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Diazomethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 1-(Diazomethyl)-4-fluorobenzene involves the generation of reactive intermediates such as carbenes or carbenoids. These intermediates can insert into various bonds (C-H, O-H, N-H) and facilitate the formation of new chemical bonds. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to a wide range of chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Diazomethyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other diazo compounds. This makes it particularly useful in specific synthetic applications where the fluorine atom can influence the outcome of the reaction .

Eigenschaften

CAS-Nummer

73900-13-7

Molekularformel

C7H5FN2

Molekulargewicht

136.13 g/mol

IUPAC-Name

1-(diazomethyl)-4-fluorobenzene

InChI

InChI=1S/C7H5FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H

InChI-Schlüssel

BSEUQWUFTGWQPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=[N+]=[N-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.